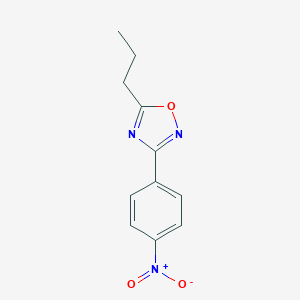

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKJMUOVQDEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598244 | |

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-67-7 | |

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

CAS Number: 10364-67-7

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a molecule belonging to the versatile class of 1,2,4-oxadiazole heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide furnishes a detailed, representative experimental protocol for its synthesis based on established methods for analogous 3,5-disubstituted 1,2,4-oxadiazoles. Furthermore, it presents quantitative biological activity data for structurally related compounds to highlight the potential therapeutic applications of this chemical scaffold.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10364-67-7 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₃ | Calculated |

| Molecular Weight | 233.22 g/mol | Calculated |

Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction, a common and efficient method for preparing 3,5-disubstituted 1,2,4-oxadiazoles.[2][3][4] This procedure involves the acylation of a substituted amidoxime followed by a cyclodehydration reaction.

Representative Synthesis Protocol: One-Pot Synthesis from 4-Nitrobenzamidoxime and Butyryl Chloride

This protocol is adapted from established procedures for the synthesis of similar 1,2,4-oxadiazole derivatives.[3][5]

Materials:

-

4-Nitrobenzamidoxime

-

Butyryl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamidoxime (1 equivalent) in the anhydrous solvent.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add butyryl chloride (1.05 equivalents) to the reaction mixture. The addition should be done dropwise to control any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by deionized water, and finally with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

-

Characterization: The structure and purity of the final compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities of Nitrophenyl-Substituted Oxadiazoles

| Compound | Biological Activity | Assay | Result (IC₅₀/MIC) | Reference |

| 3-(4-Nitrophenyl)-5-(aryl)-1,2,4-oxadiazole derivative | Antibacterial (E. coli) | Microdilution | MIC = 60 µM | [5] |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives | Antibacterial (B. subtilis) | Broth microdilution | Varies with substitution | [8] |

| 1,2,4-Oxadiazole-isoxazole linked quinazoline derivative | Anticancer (MCF-7) | MTT Assay | IC₅₀ = 0.056 µM | [6] |

| 1,2,4-Oxadiazole-isoxazole linked quinazoline derivative | Anticancer (DU-145) | MTT Assay | IC₅₀ = 0.011 µM | [6] |

Visualizations

The following diagrams illustrate a plausible experimental workflow for the synthesis and a logical workflow for the subsequent biological screening of the title compound.

Caption: A representative workflow for the synthesis and characterization of the target compound.

Caption: A logical workflow for the biological evaluation of a newly synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential biological significance of the novel compound 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, including 3-(4-nitrophenyl)-1,2,4-oxadiazole and 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, to project its characteristics. This guide also outlines detailed experimental protocols for its synthesis and characterization and discusses its potential role in drug discovery, particularly in targeting signaling pathways relevant to cancer and inflammation.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a broad spectrum of biological activities.[1] Derivatives of 1,2,4-oxadiazole have been explored for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][2] The incorporation of a nitrophenyl group is a common strategy in drug design to modulate the electronic and biological properties of a molecule.[3] This guide focuses on the specific derivative, this compound, providing a predictive analysis of its physicochemical properties and a roadmap for its synthesis and evaluation.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the known values of closely related analogs. The introduction of a propyl group at the 5-position, in place of a hydrogen or methyl group, is expected to increase the molecular weight and lipophilicity (logP), which may, in turn, influence its solubility, membrane permeability, and pharmacokinetic profile.

| Property | Predicted Value for this compound | 3-(4-Nitrophenyl)-1,2,4-oxadiazole[4] | 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole[5] |

| Molecular Formula | C11H11N3O3 | C8H5N3O3 | C9H7N3O3 |

| Molecular Weight | 233.23 g/mol | 191.14 g/mol | 205.17 g/mol |

| IUPAC Name | This compound | 3-(4-nitrophenyl)-1,2,4-oxadiazole | 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |

| Predicted LogP | > 2.2 | 1.6 | 2.2 |

| Polar Surface Area | ~85 Ų | 84.7 Ų | 84.7 Ų |

| H-Bond Donors | 0 | 0 | 0 |

| H-Bond Acceptors | 5 | 5 | 5 |

| Rotatable Bonds | 3 | 1 | 1 |

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1] The proposed synthesis for this compound would follow a similar pathway.

General Synthetic Protocol

A plausible synthetic route involves the reaction of 4-nitrobenzamidoxime with butyryl chloride or butyric anhydride. The general steps are outlined below:

-

Synthesis of 4-nitrobenzamidoxime: This intermediate can be prepared from 4-nitrobenzonitrile by its reaction with hydroxylamine.

-

Acylation of 4-nitrobenzamidoxime: The amidoxime is then acylated with butyryl chloride or a related acylating agent in the presence of a base (e.g., pyridine or triethylamine) to form an O-acyl amidoxime intermediate.

-

Cyclization: The O-acyl amidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration to yield the final product, this compound.

Purification and Characterization

The crude product can be purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel.

The structure and purity of the synthesized compound should be confirmed by a combination of the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the propyl group.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.[6]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (around 1540 and 1350 cm⁻¹), the C=N and N-O bonds of the oxadiazole ring, and the C-H bonds of the aromatic and aliphatic moieties are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 233.23 should be observed.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole and compounds bearing a nitrophenyl group have shown a wide range of biological activities.[1][7][8][9] The presence of two meta-positioned nitro groups in a related compound, 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole, has been hypothesized to confer potent anticancer and antibacterial properties due to the electron-withdrawing nature of the nitro groups.[3]

Anticancer and Anti-inflammatory Potential

Many heterocyclic compounds exert their biological effects through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a crucial regulator of immune and inflammatory responses and is often dysregulated in cancer.[3] It is plausible that this compound could act as an inhibitor of such pathways.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related compounds. The predictive data and detailed protocols outlined herein offer a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry, facilitating further investigation into this promising novel compound. The substitution with a propyl group offers a modification that could enhance its pharmacokinetic profile, making it a compound of interest for further studies.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure Elucidation of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. This document details the synthetic protocol, spectroscopic data interpretation, and a plausible biological signaling pathway associated with this class of compounds. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in understanding the characterization of this molecule.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The title compound, this compound, combines the 1,2,4-oxadiazole scaffold with a 4-nitrophenyl group at the 3-position and a propyl group at the 5-position. The electronic and steric properties of these substituents are expected to influence the compound's physicochemical characteristics and biological activity. This guide focuses on the methodologies for confirming its chemical structure.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a well-established multi-step procedure involving the formation of an amidoxime intermediate followed by cyclization with an appropriate acylating agent.[2][3]

Experimental Protocol:

A plausible synthetic route is outlined below, based on general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1][2]

Step 1: Synthesis of 4-Nitrobenzamidoxime

To a solution of 4-nitrobenzonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added. The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated 4-nitrobenzamidoxime is collected by filtration, washed with water, and dried under a vacuum.[2]

Step 2: Synthesis of this compound

In a suitable solvent such as pyridine or dioxane, the 4-nitrobenzamidoxime (1.0 eq) from the previous step is dissolved. Butyryl chloride (1.1 eq) is added dropwise to the solution at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate. Subsequently, the mixture is heated to 80-100°C for 4-8 hours to facilitate cyclodehydration. The reaction is monitored by TLC. After completion, the mixture is cooled and poured into ice-cold water. The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[2]

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the propyl group. The aromatic protons would likely appear as two doublets in the downfield region (around δ 8.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The propyl group would exhibit a triplet for the terminal methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxadiazole ring (CH₂).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The two distinct carbons of the 1,2,4-oxadiazole ring are expected to resonate at approximately δ 165-175 ppm. The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The three carbons of the propyl group will be observed in the aliphatic region (δ 10-40 ppm).

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic-H (ortho to NO₂) | 8.3-8.5 (d) | - |

| Aromatic-H (meta to NO₂) | 8.0-8.2 (d) | - |

| -CH₂- (attached to oxadiazole) | 2.8-3.0 (t) | 25-30 |

| -CH₂- (middle of propyl) | 1.7-1.9 (sextet) | 20-25 |

| -CH₃ | 0.9-1.1 (t) | 10-15 |

| C-3 (oxadiazole) | - | 165-170 |

| C-5 (oxadiazole) | - | 170-175 |

| Aromatic-C (ipso to oxadiazole) | - | 130-135 |

| Aromatic-C (ortho to NO₂) | - | 128-132 |

| Aromatic-C (meta to NO₂) | - | 123-127 |

| Aromatic-C (ipso to NO₂) | - | 148-152 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁N₃O₃, MW = 233.22 g/mol ). Key fragmentation patterns would likely involve the cleavage of the propyl group and the fragmentation of the oxadiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (oxadiazole ring) | 1600-1650 |

| N-O (oxadiazole ring) | 1300-1400 |

| C-O-C (oxadiazole ring) | 1000-1100 |

| NO₂ (asymmetric stretch) | 1510-1560 |

| NO₂ (symmetric stretch) | 1340-1380 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

Proposed Biological Signaling Pathway

Derivatives of 1,2,4-oxadiazole are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway. While the specific biological activity of this compound has not been extensively reported, a plausible mechanism of action can be inferred from related compounds.

The proposed anti-inflammatory signaling pathway involves the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation. Additionally, the compound may interfere with the activation of the NF-κB pathway, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.

Conclusion

The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the synthesis and characterization of this and related compounds. The predicted anti-inflammatory activity through the COX-2 and NF-κB pathways suggests that this class of molecules holds promise for further investigation as potential therapeutic agents. This guide serves as a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals.

References

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this paper presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related compounds in a drug discovery and development context.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of substituent effects and data from similar structures containing nitrophenyl, propyl, and 1,2,4-oxadiazole moieties.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | ~ 8.4 - 8.2 | Doublet | 2H |

| H-3', H-5' | ~ 8.2 - 8.0 | Doublet | 2H |

| -CH₂- (α to oxadiazole) | ~ 3.0 - 2.8 | Triplet | 2H |

| -CH₂- (β to oxadiazole) | ~ 1.9 - 1.7 | Sextet | 2H |

| -CH₃ | ~ 1.1 - 0.9 | Triplet | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~ 178 - 175 |

| C-3 | ~ 168 - 165 |

| C-4' (C-NO₂) | ~ 150 - 148 |

| C-1' | ~ 132 - 129 |

| C-3', C-5' | ~ 129 - 127 |

| C-2', C-6' | ~ 125 - 123 |

| -CH₂- (α to oxadiazole) | ~ 28 - 25 |

| -CH₂- (β to oxadiazole) | ~ 22 - 19 |

| -CH₃ | ~ 14 - 12 |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for similar compounds is deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD or a similar instrument, operating at a proton frequency of 400 MHz or higher for optimal resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for NMR Spectral Analysis.

Mass Spectrometry Fragmentation Analysis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. A thorough understanding of the fragmentation behavior of this and related molecules is crucial for its identification and characterization in complex matrices, which is of significant interest in drug discovery and metabolomics. This document outlines the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis. The fragmentation pathways are elucidated by considering the distinct chemical properties of the nitrophenyl moiety, the 1,2,4-oxadiazole core, and the propyl side chain.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group at the 3-position and a propyl group at the 5-position. The presence of these distinct functional groups suggests a complex and informative fragmentation pattern under mass spectrometric analysis. Electron ionization (EI) is a hard ionization technique that induces reproducible fragmentation, making it highly suitable for structural elucidation and library matching of small molecules. This guide will propose the most probable fragmentation pathways based on established principles of mass spectrometry and literature data on related chemical structures.

Predicted Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion (M•+). The subsequent fragmentation is likely to be directed by the charge localization on the different moieties of the molecule, leading to several competing fragmentation pathways. The primary fragmentation processes are anticipated to be driven by the nitrophenyl group, the 1,2,4-oxadiazole ring, and the propyl chain.

Fragmentation Initiated by the Nitrophenyl Moiety

A characteristic fragmentation pattern of aromatic nitro compounds involves the loss of the nitro group (NO₂) and nitric oxide (NO).

-

Loss of NO₂: The molecular ion can undergo cleavage to lose a nitro radical (•NO₂), resulting in a cation at m/z [M - 46]⁺.

-

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical (•NO) can lead to a fragment ion at m/z [M - 30]⁺. This is often followed by the expulsion of carbon monoxide (CO).

Fragmentation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is known to undergo characteristic ring cleavage reactions, most notably a retro-cycloaddition (RCA) reaction.[1] This pathway involves the cleavage of the N2-C3 and O1-C5 bonds, or the N2-C3 and O1-N2 bonds.

-

Retro-Cycloaddition (RCA): The oxadiazole ring can cleave to yield a nitrile and a nitrile oxide, or other related fragments. For the title compound, this could result in the formation of 4-nitrobenzonitrile and propyl nitrile oxide, or their corresponding charged fragments.

Fragmentation of the Propyl Side Chain

The propyl group can undergo fragmentation typical of alkyl chains, primarily through the loss of alkyl radicals.

-

Loss of an Ethyl Radical: Cleavage of the Cα-Cβ bond of the propyl chain is a common fragmentation pathway, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable ion. This would result in a fragment at m/z [M - 29]⁺.

-

Loss of a Propyl Radical: Cleavage of the bond between the oxadiazole ring and the propyl group can lead to the loss of a propyl radical (•C₃H₇), resulting in an ion at m/z [M - 43]⁺.

A proposed overall fragmentation pathway is illustrated in the diagram below.

References

Predicted Biological Activity of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-oxadiazole nucleus is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Considered a bioisosteric equivalent of ester and amide functionalities, it offers improved metabolic stability, making it a valuable scaffold in drug design.[1][3] When substituted with a nitrophenyl moiety, these compounds exhibit a wide spectrum of biological activities, with particularly notable potential in anticancer, antimicrobial, and enzyme inhibition applications. The electron-withdrawing nature of the nitro group often enhances the biological potency of the parent molecule.[4][5] This technical guide provides an in-depth overview of the predicted and experimentally validated biological activities of nitrophenyl-substituted 1,2,4-oxadiazoles, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in future research and development.

Predicted Anticancer Activity

Nitrophenyl-substituted 1,2,4-oxadiazoles have emerged as a promising class of anticancer agents.[6][7] Their cytotoxicity has been evaluated against various human cancer cell lines, with several derivatives demonstrating potent activity, sometimes exceeding that of reference drugs. The mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as those mediated by kinases like the Epidermal Growth Factor Receptor (EGFR).[8]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nitrophenyl-substituted 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7g | 1-(4-(5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | Not specified, but part of an active series | [9] |

| 7h | 1-(4-(5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | A549 (Lung) | Not specified, but part of an active series | [9] |

| Compound 2 | 1,2,4-oxadiazole functionalized quinoline derivative | MCF-7 (Breast) | 0.11 ± 0.04 | [6] |

| A549 (Lung) | 0.23 ± 0.011 | [6] | ||

| DU-145 (Prostate) | 0.92 ± 0.087 | [6] | ||

| MDA-MB-231 (Breast) | 0.43 ± 0.081 | [6] | ||

| General Observation | Incorporation of a 4-nitro group on a benzyl ring | MCF-7 (Breast) | Resulted in inactivity (10-fold decrease) | [6] |

Note: The activity can be highly sensitive to the position of the nitro group and the overall molecular structure.

Experimental Protocols

General Synthesis of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives (e.g., 7g, 7h) [9] A common synthetic route involves the reaction of a substituted benzoic acid with an amidoxime intermediate.

-

Starting Materials: 4-Nitrobenzoic acid or 3,5-dinitrobenzoic acid, 1-(1-amino-1-(hydroxyimino)methyl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (intermediate compound 5), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and sodium acetate.

-

Reaction: The respective nitrobenzoic acid (1.0 eq) is reacted with the amidoxime intermediate (1.0 eq) in the presence of EDC·HCl (1.6 eq) and sodium acetate (1.0 eq).

-

Solvent & Conditions: The reaction is typically carried out in a suitable solvent like DMF and stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and purified, often by column chromatography, to yield the final 1,2,4-oxadiazole product.

MTT Assay for Cytotoxicity Evaluation [6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48-72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Etoposide or Adriamycin) are included.[6]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization: Anticancer Activity Workflow

Caption: Workflow for synthesis and in vitro anticancer evaluation.

Predicted Antimicrobial Activity

Several nitrophenyl- and nitrofuran-substituted 1,2,4-oxadiazoles have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antiprotozoal activities.[10] The presence of the nitro group is a well-known pharmacophore in antimicrobial agents, and its inclusion in the 1,2,4-oxadiazole scaffold can lead to potent compounds.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds.

| Compound ID | Substitution | Target Organism | MIC (µg/mL) | Reference |

| Compound 43 | 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 | [4] |

| Salmonella schottmulleri | 0.05 | [4] | ||

| Escherichia coli | 0.05 | [4] | ||

| Pseudomonas aeruginosa | 7.8 | [4] | ||

| Candida albicans | 12.5 | [4] | ||

| 81a-d | R¹ = Me, R² = 4-NO₂ phenyl | Gram-positive & Gram-negative bacteria, Fungi | Better potency than ampicillin & griseofulvin | [4] |

Experimental Protocols

Broth Microdilution Method for MIC Determination This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ampicillin) is also tested as a reference.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Structure-Activity Relationship Logic

Caption: Key factors influencing the biological activity of the compounds.

Predicted Enzyme Inhibition Activity

The 1,2,4-oxadiazole scaffold is a versatile platform for designing inhibitors of various enzymes.[3] Nitrophenyl-substituted derivatives have been investigated as inhibitors for enzymes such as cholinesterases (implicated in Alzheimer's disease) and urease.[11][12]

Data Presentation: Enzyme Inhibition

The following table summarizes the enzyme inhibitory activity (IC₅₀ values) of relevant compounds.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids | Acetylcholinesterase (AChE) | Compound 6a, 6k, 6p were best inhibitors | [11] |

| Urease | Entire series showed inhibition better than thiourea (reference) | [11] | |

| 2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (Compound 28) | Acetylcholinesterase (AChE) | 41.87 ± 0.67 to 1580.25 ± 0.7 (for the series) | [12] |

| 2-methyl-6-nitrophenyl substituted 1,3,4-oxadiazole (Compound 7s) | Butyrylcholinesterase (BChE) | Moderately high inhibition potential | [13] |

Experimental Protocols

Ellman's Method for Acetylcholinesterase (AChE) Inhibition Assay [12] This is a widely used spectrophotometric method for measuring AChE activity.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), Tris-HCl buffer, and AChE enzyme solution.

-

Assay Procedure: a. In a 96-well plate, add buffer, the test compound (inhibitor) at various concentrations, and the AChE solution. b. Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Add DTNB to the wells. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured by monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value is determined from the resulting dose-response curve.

Visualization: Enzyme Inhibition Mechanism

Caption: Schematic of competitive enzyme inhibition by a test compound.

Conclusion

Nitrophenyl-substituted 1,2,4-oxadiazoles represent a versatile and potent class of heterocyclic compounds with significant, predictable biological activities. The inclusion of the nitrophenyl group frequently enhances their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. The data and protocols summarized in this guide highlight the therapeutic potential of this scaffold and provide a foundation for further research. Structure-activity relationship studies, particularly concerning the position and number of nitro substituents, will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. In silico tools, such as molecular docking and ADMET prediction, can further refine the design of novel derivatives with improved potency and favorable pharmacokinetic profiles.[14][15]

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Therapeutic Promise of 1,2,4-Oxadiazoles: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for ester and amide functionalities, have made it a versatile building block for the design of novel therapeutic agents.[1] This in-depth guide explores the burgeoning therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. It provides a comprehensive overview of the latest research, quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Potential: A Multi-pronged Attack on Malignancy

1,2,4-oxadiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines, with doxorubicin and etoposide serving as standard reference drugs.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 13a | A375 (Melanoma) | 0.11 | [4] |

| MCF-7 (Breast) | 1.47 | [4] | |

| ACHN (Renal) | 0.98 | [4] | |

| 13b | A375 (Melanoma) | 0.45 | [4] |

| MCF-7 (Breast) | 0.11 | [4] | |

| ACHN (Renal) | 0.82 | [4] | |

| 14a | MCF-7 (Breast) | 0.12 | [4] |

| A549 (Lung) | 2.78 | [4] | |

| A375 (Melanoma) | 1.11 | [4] | |

| 14b | MCF-7 (Breast) | 0.98 | [4] |

| A549 (Lung) | 1.01 | [4] | |

| A375 (Melanoma) | 0.87 | [4] | |

| 14c | MCF-7 (Breast) | 0.54 | [4] |

| A549 (Lung) | 0.19 | [4] | |

| A375 (Melanoma) | 0.23 | [4] | |

| 14d | MCF-7 (Breast) | 0.31 | [4] |

| A549 (Lung) | 0.45 | [4] | |

| A375 (Melanoma) | 0.18 | [4] | |

| 16a | MCF-7 (Breast) | 0.68 | [5] |

| A-549 (Lung) | 1.56 | [5] | |

| A-375 (Melanoma) | 0.79 | [5] | |

| 16b | MCF-7 (Breast) | 0.22 | [5] |

| A-549 (Lung) | 1.09 | [5] | |

| A-375 (Melanoma) | 1.18 | [5] | |

| Compound 3 | HCT-116 (Colon) | 6.0 ± 3 | [2] |

| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [6] |

| Doxorubicin | A375, MCF-7, ACHN | 0.79 - 5.51 | [4] |

Key Signaling Pathway in Cancer Targeted by 1,2,4-Oxadiazoles

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 1,2,4-Oxadiazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Oxadiazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then replace the medium with DMSO.[2][7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several 1,2,4-oxadiazole derivatives have exhibited potent anti-inflammatory properties.[9] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[8]

Quantitative Analysis of Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of indomethacin-derived 3-aryl-1,2,4-oxadiazoles, with indomethacin as the reference compound.

| Compound | Inhibition of NO production (%) at 5 µM | Reference |

| 79d | 37.2 | [9] |

| 79f | 33.7 | [9] |

Key Signaling Pathway in Inflammation Targeted by 1,2,4-Oxadiazoles

Caption: Inhibition of the NF-κB Signaling Pathway by 1,2,4-Oxadiazole Derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][6]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

1,2,4-Oxadiazole derivative (test compound)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for a week. Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the 1,2,4-oxadiazole derivative.

-

Compound Administration: Administer the test compound and the reference drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before the carrageenan injection. The control group receives the vehicle.[6]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound and the reference drug is calculated relative to the control group.[1]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

1,2,4-oxadiazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10][11]

Quantitative Analysis of Neuroprotective Activity

The following table summarizes the inhibitory activity of selected 1,2,4-oxadiazole derivatives against enzymes relevant to Alzheimer's disease.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2b | AChE | 0.0158 | [10][11] |

| MAO-B | 74.68 | [10][11] | |

| 2c | AChE | 0.023 | [10][11] |

| MAO-B | 225.48 | [10][11] | |

| 2d | AChE | 0.045 | [10][11] |

| 3a | AChE | 0.019 | [10][11] |

| 4a | AChE | 0.033 | [10][11] |

| Donepezil | AChE | 0.123 | [10][11] |

| Biperiden | MAO-B | 265.85 | [10][11] |

Experimental Workflow for Neuroprotective Agent Discovery

Caption: A typical workflow for the discovery and evaluation of neuroprotective 1,2,4-oxadiazole derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[10]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

1,2,4-Oxadiazole derivative (test compound)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction, except for the blank wells.

-

Substrate Addition: Start the reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold represents a highly promising framework for the development of new therapeutic agents. The derivatives discussed in this review have demonstrated significant potential in the fields of oncology, inflammation, and neurodegenerative diseases. The versatility of the 1,2,4-oxadiazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to guide the design of next-generation 1,2,4-oxadiazole-based drugs. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective therapies for a range of human diseases. The continued exploration of this remarkable heterocyclic core holds great promise for the future of drug discovery.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

In Silico Docking of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the in silico molecular docking procedures for evaluating the therapeutic potential of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a representative member of this class. The methodologies outlined here are based on established protocols for similar oxadiazole derivatives and are intended to serve as a comprehensive resource for researchers in drug design and development.

Experimental Protocols

This section details the typical computational workflow for the in silico analysis of this compound.

Ligand Preparation

The three-dimensional structure of this compound is generated and optimized to achieve a stable conformation with the lowest energy state. This is a crucial step to ensure that the ligand's geometry is appropriate for docking simulations.

Methodology:

-

2D Structure Generation: The 2D chemical structure of this compound is drawn using chemical drawing software such as ChemDraw.

-

3D Structure Conversion and Energy Minimization: The 2D structure is converted into a 3D model. The energy of this 3D structure is then minimized using computational chemistry software. This process often employs force fields like MMFF94 or AM1 to refine the molecular geometry to a low-energy state.

Protein Preparation

The selection and preparation of the target protein are critical for a meaningful docking study. Based on the known biological activities of 1,2,4-oxadiazole derivatives, potential protein targets include Epidermal Growth Factor Receptor (EGFR) for anticancer studies and Cyclooxygenase-2 (COX-2) for anti-inflammatory investigations.[4][5]

Methodology:

-

Protein Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the PDB ID for human EGFR kinase domain could be 1M17 and for COX-2 could be 5KIR.

-

Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and charges are assigned. This preparation is typically performed using tools available in molecular modeling software packages.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of the ligand to the protein target and to estimate the binding affinity.

Methodology:

-

Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for possible binding poses of the ligand.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina, Schrödinger Suite, or PyRx.[6] The software systematically explores various conformations of the ligand within the defined grid box and calculates the binding energy for each pose.

-

Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined for the best-ranked pose.

Data Presentation

The quantitative results from the docking studies are summarized in the tables below for clear comparison.

Table 1: Predicted Pharmacokinetic Properties (ADME) of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 233.22 g/mol | < 500 g/mol |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Rotatable Bonds | 4 | < 10 |

This data is hypothetical and for illustrative purposes.

Table 2: Docking Results for this compound against EGFR and COX-2

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| EGFR | 1M17 | -7.9 | Met769, Leu777, Pro770 | Met769 (2.1 Å) |

| COX-2 | 5KIR | -8.5 | Tyr385, Arg120, Val523 | Arg120 (1.9 Å), Tyr385 (2.3 Å) |

This data is hypothetical and for illustrative purposes.

Visualization of Workflow and Interactions

The following diagrams illustrate the general workflow of in silico docking studies and a hypothetical signaling pathway that could be modulated by this compound.

References

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Potential Molecular Targets for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential molecular targets for the novel compound, 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole. Direct experimental data for this specific molecule is not currently available in public literature. Therefore, this document synthesizes information from structure-activity relationship (SAR) studies on analogous 1,2,4-oxadiazole derivatives to infer probable biological activities and molecular targets. The primary focus is on potential anticancer and anti-inflammatory applications, drawing parallels from structurally related compounds. This guide outlines hypothesized mechanisms of action, suggests potential signaling pathways for investigation, and provides detailed experimental protocols for validating these hypotheses. All quantitative data from related compounds is presented in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Derivatives of this core structure have been explored for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.[2] The subject of this guide, this compound, combines the 1,2,4-oxadiazole core with a 4-nitrophenyl group at the 3-position and a propyl group at the 5-position. While no specific biological data for this exact molecule has been reported, the electronic and steric properties of these substituents allow for informed predictions of its potential biological profile.

The presence of the 4-nitrophenyl group, an electron-withdrawing moiety, and the alkyl propyl group are key features for inferring potential interactions with biological macromolecules. This guide will explore potential molecular targets by examining published data on compounds with similar structural features.

Inferred Potential Molecular Targets and Biological Activities

Based on the analysis of structurally related 3-aryl-5-substituted-1,2,4-oxadiazoles, several potential molecular targets and biological activities can be postulated for this compound.

Anticancer Activity

A significant body of research points to the anticancer potential of 1,2,4-oxadiazole derivatives.

-

Apoptosis Induction via TIP47 Inhibition: A study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified TIP47 (Tail-Interacting Protein of 47 kDa) , an Insulin-like Growth Factor II (IGF-II) receptor binding protein, as a molecular target.[3][4] Inhibition of TIP47 by a compound from this class led to the induction of apoptosis in cancer cell lines.[3][4] Given the structural similarity, this compound may also function as an apoptosis inducer by targeting TIP47.

-

Sirtuin Inhibition: Certain 1,2,4-oxadiazole scaffolds have been developed as inhibitors of Sirtuin 2 (SIRT2) , a class of histone deacetylases involved in cell cycle control and tumorigenesis.[1] The inhibitory activity is often influenced by the nature of the substituents on the oxadiazole ring.

Anti-inflammatory Activity

The 1,2,4-oxadiazole nucleus is also a known pharmacophore in the design of anti-inflammatory agents.[1] The mechanism often involves the modulation of key inflammatory mediators.

-

TGR5 Agonism: A class of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles has been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5) , a receptor involved in regulating inflammation and energy homeostasis.[5] While the subject molecule is a 1,2,4-oxadiazole and not a dihydro-1,2,4-oxadiazole, the general affinity of this scaffold for TGR5 suggests a potential, albeit likely weaker, interaction.

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of representative 1,2,4-oxadiazole derivatives from the literature, which serve as the basis for the inferences made in this guide.

| Compound ID | Structure | Target | Activity (IC₅₀/EC₅₀) | Cell Line/Assay | Reference |

| 1d | 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | Apoptosis Induction (Target: TIP47) | ~1 µM (Cell-based assay) | T47D (Breast Cancer) | [3][4] |

| (R)-54n | (R)-5-(2-chloro-3,5-bis(trifluoromethyl)phenyl)-4-((4-(2,6-difluorophenyl)pyridin-3-yl)methyl)-3-(furan-2-yl)-4,5-dihydro-1,2,4-oxadiazole | TGR5 | 1.4 nM | hTGR5 activation assay | [5] |

| Compound 8 | 5-deoxy-5-S-(5-substituted-1,2,4-oxadiazolyl)-2,3-O-cyclopentylidene-β-D-ribofuranoside derivative | Antiproliferative | 4.5 µM (GI₅₀) | WiDr (Colon Cancer) | [2] |

| 18a-c | 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | Sub-micromolar (IC₅₀) | MCF-7, A549, MDA-MB-231 | [2] |

Hypothesized Signaling Pathways

Based on the inferred molecular targets, we can propose the following signaling pathways as potentially being modulated by this compound.

TIP47-Mediated Apoptosis Pathway

If the compound targets TIP47, it could disrupt the trafficking of mannose-6-phosphate receptors, leading to the accumulation of pro-apoptotic factors and ultimately triggering the intrinsic apoptosis pathway.

Caption: Hypothesized TIP47-mediated apoptosis pathway.

TGR5 Signaling Pathway in Inflammation

Activation of TGR5 by an agonist can lead to an increase in intracellular cAMP, which in turn can suppress the production of pro-inflammatory cytokines.

Caption: Hypothesized TGR5 anti-inflammatory signaling.

Experimental Protocols

To validate the hypothesized biological activities and molecular targets of this compound, a series of in vitro and cell-based assays should be performed.

General Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of the compound.

Caption: General workflow for biological evaluation.

Detailed Methodologies

5.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2.2. Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.

-

Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) to determine the fold-increase in caspase-3/7 activity.

5.2.3. TGR5 Reporter Assay

-

Cell Line: Use a stable cell line co-expressing human TGR5 and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with the test compound and a known TGR5 agonist as a positive control.

-

Incubation: Incubate for 6-24 hours.

-

Luciferase Assay: Add a luciferase substrate and measure the luminescence.

-

Data Analysis: Calculate the fold-induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.

5.2.4. Western Blot Analysis

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-CREB, total CREB).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking, a thorough analysis of the literature on structurally related compounds provides a strong basis for hypothesizing its potential as an anticancer and/or anti-inflammatory agent. The proposed molecular targets, including TIP47 and TGR5, offer concrete starting points for experimental validation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the therapeutic potential of this novel compound. Further research is warranted to elucidate the precise mechanism of action and to establish a definitive structure-activity relationship for this class of molecules.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] Compounds incorporating this heterocycle exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The physicochemical properties, including solubility, of 1,2,4-oxadiazole derivatives are critically influenced by the nature of the substituents at the C3 and C5 positions. Generally, 3,5-diaryl-substituted 1,2,4-oxadiazoles are crystalline compounds that are insoluble in water but soluble in various organic solvents.[1]

Expected Solubility Profile

Based on its molecular structure, 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is anticipated to have low aqueous solubility. The presence of the non-polar propyl group and the largely hydrophobic nitrophenyl-oxadiazole core contribute to this characteristic. However, it is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and in other common organic solvents like chloroform.[1] The precise quantitative solubility in these solvents must be determined empirically.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in DMSO and other organic solvents has not been published. To facilitate research and development, the following table provides a template for recording experimentally determined solubility values.

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| Chloroform | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility. Kinetic solubility is often measured in early drug discovery from DMSO stock solutions, while thermodynamic solubility represents the true equilibrium solubility of a compound.[3][4]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in various organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Chloroform, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution.[7][8]

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4) or the desired organic solvent

-

Microtiter plates (96-well)

-

Liquid handling robotics (optional)

-

Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

-

Prepare serial dilutions of the compound's DMSO stock solution in a microtiter plate.

-

Add the aqueous buffer or organic solvent to each well to achieve the final desired concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[7]

-

Measure the light scattering or turbidity in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

Synthesis and Solubility Workflow

The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, such as this compound, followed by the determination of its solubility.

References

- 1. ijper.org [ijper.org]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

A Technical Guide to Quantum Chemical Calculations for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the application of quantum chemical calculations to elucidate the electronic and structural properties of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental and computational data for this specific molecule, this document provides a comprehensive framework based on established computational studies of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. The methodologies detailed herein, primarily centered on Density Functional Theory (DFT), are standard practices in computational chemistry for the analysis of small organic molecules in the context of drug discovery and materials science. This guide serves as a practical protocol for researchers aiming to investigate the properties of this and similar compounds.

Introduction

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The substituent groups on this core structure play a crucial role in determining the molecule's overall physicochemical properties, including its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these properties at a molecular level.

This guide focuses on this compound, a molecule of interest for its potential applications stemming from the electron-withdrawing nature of the nitrophenyl group and the lipophilic character of the propyl group. The computational protocols described are designed to provide insights into the molecule's geometry, electronic structure, and reactivity.

Theoretical Background